molecular formula C7H10BrN3S2 B13326896 5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine

5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13326896
M. Wt: 280.2 g/mol
InChI Key: BYEPUBITADQVEC-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a dimethylthietan group, and an amine group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Dimethylthietan Group: This step involves the reaction of the thiadiazole intermediate with a dimethylthietan derivative under appropriate conditions.

    Formation of the Amine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3,4-thiadiazole-2-amine: Lacks the dimethylthietan group.

    N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine: Lacks the bromine atom.

    5-Chloro-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine: Contains a chlorine atom instead of bromine.

Uniqueness

5-Bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.

Properties

Molecular Formula

C7H10BrN3S2

Molecular Weight

280.2 g/mol

IUPAC Name

5-bromo-N-(2,2-dimethylthietan-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H10BrN3S2/c1-7(2)4(3-12-7)9-6-11-10-5(8)13-6/h4H,3H2,1-2H3,(H,9,11)

InChI Key

BYEPUBITADQVEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=NN=C(S2)Br)C

Origin of Product

United States

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